5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride
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Overview
Description
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the benzoxazole ring and a piperidinoethylthio group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as metal catalysts or ionic liquid catalysts to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and piperidinoethylthio groups.
5-Chlorobenzoxazole: Similar structure but lacks the piperidinoethylthio group.
2-((2-Piperidinoethyl)thio)benzoxazole: Similar structure but lacks the chlorine atom.
Uniqueness
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride is unique due to the combined presence of the chlorine atom and the piperidinoethylthio group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Properties
CAS No. |
14823-27-9 |
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Molecular Formula |
C14H18Cl2N2OS |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-chloro-2-(2-piperidin-1-ium-1-ylethylsulfanyl)-1,3-benzoxazole;chloride |
InChI |
InChI=1S/C14H17ClN2OS.ClH/c15-11-4-5-13-12(10-11)16-14(18-13)19-9-8-17-6-2-1-3-7-17;/h4-5,10H,1-3,6-9H2;1H |
InChI Key |
HECCYONFFOJMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCSC2=NC3=C(O2)C=CC(=C3)Cl.[Cl-] |
Origin of Product |
United States |
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